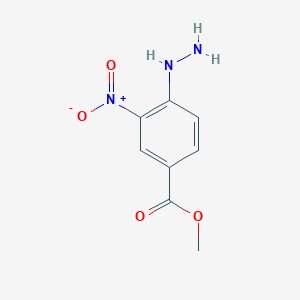

Methyl 4-hydrazinyl-3-nitrobenzoate

描述

Methyl 4-hydrazinyl-3-nitrobenzoate (CAS 87054-48-6) is a nitro-substituted benzoate ester with a hydrazine functional group at the para position. Its molecular formula is C₈H₉N₃O₄, and it has a molecular weight of 211.18 g/mol . This compound is primarily utilized in research settings, particularly in medicinal chemistry and organic synthesis, where its hydrazinyl group enables condensation reactions for constructing heterocyclic frameworks. Storage recommendations include maintaining the compound at 2–8°C in a sealed, moisture-free environment. For solubility enhancement, heating to 37°C with sonication is advised . Its purity exceeds 95%, as confirmed by analytical certificates .

属性

CAS 编号 |

87054-48-6 |

|---|---|

分子式 |

C8H9N3O4 |

分子量 |

211.17 g/mol |

IUPAC 名称 |

methyl 4-hydrazinyl-3-nitrobenzoate |

InChI |

InChI=1S/C8H9N3O4/c1-15-8(12)5-2-3-6(10-9)7(4-5)11(13)14/h2-4,10H,9H2,1H3 |

InChI 键 |

NWIYFWDJWIGDBG-UHFFFAOYSA-N |

SMILES |

COC(=O)C1=CC(=C(C=C1)NN)[N+](=O)[O-] |

规范 SMILES |

COC(=O)C1=CC(=C(C=C1)NN)[N+](=O)[O-] |

产品来源 |

United States |

科学研究应用

Pharmaceutical Applications

1. Anticancer Activity

Methyl 4-hydrazinyl-3-nitrobenzoate has been studied for its potential anticancer properties. Research indicates that compounds containing hydrazine moieties can exhibit cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that derivatives of this compound can inhibit tumor growth by inducing apoptosis in cancer cells .

2. Antimicrobial Properties

The compound has also shown promise as an antimicrobial agent. Investigations into its efficacy against bacterial strains have revealed that this compound possesses significant antibacterial properties, making it a candidate for developing new antibiotics .

3. Anti-inflammatory Effects

Research suggests that compounds similar to this compound may exhibit anti-inflammatory effects, which could be beneficial in treating conditions such as arthritis and other inflammatory diseases. The mechanism involves the inhibition of pro-inflammatory cytokines, thereby reducing inflammation in affected tissues .

Synthetic Applications

1. Intermediate in Organic Synthesis

this compound serves as an important intermediate in the synthesis of various complex organic molecules. Its reactive hydrazine group allows for further transformations, including cyclization reactions that are pivotal in creating heterocyclic compounds used in pharmaceuticals .

2. Development of Novel Drug Candidates

The compound's structure facilitates the development of novel drug candidates targeting specific biological pathways. For example, modifications to the hydrazine group can lead to derivatives with enhanced pharmacological profiles, potentially improving efficacy and reducing side effects compared to existing treatments .

Case Studies

相似化合物的比较

Data Tables

Table 1: Physicochemical Comparison

| Property | This compound | Ethyl 4-hydrazinyl-3-nitrobenzoate | 4-Methyl-3-nitrobenzaldehyde |

|---|---|---|---|

| Molecular Weight (g/mol) | 211.18 | 225.20 | 165.15 |

| Solubility | DMSO, ethanol | Ethanol, DMSO | Organic solvents |

| Storage Temperature | 2–8°C | Room temperature (inert atmosphere) | Not specified |

| Key Application | Heterocyclic synthesis | Research intermediate | Supramolecular materials |

准备方法

Nitration of Methyl Benzoate to Form Methyl 3-Nitrobenzoate

The initial step in synthesizing methyl 4-hydrazinyl-3-nitrobenzoate is the nitration of methyl benzoate to introduce the nitro group at the 3-position. This is typically achieved by electrophilic aromatic substitution using a nitrating mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.

- Methyl benzoate (2.0 g) is mixed with concentrated sulfuric acid (4 cm³) in a cooled environment (ice-water bath).

- A nitrating mixture is prepared by slowly combining nitric acid (1.5 cm³) and sulfuric acid (1.5 cm³), also cooled.

- The nitrating mixture is added slowly to the methyl benzoate solution while maintaining low temperature to control regioselectivity and minimize side reactions.

- The product, methyl 3-nitrobenzoate, is isolated and purified by recrystallization.

This method yields methyl 3-nitrobenzoate with good purity and yield, serving as a key intermediate for further functionalization.

Esterification of Nitrobenzoic Acid to Alkyl Nitrobenzoates

An alternative route involves starting from nitrobenzoic acid derivatives, which are esterified to form alkyl nitrobenzoates such as methyl 3-nitrobenzoate. Esterification is catalyzed by strong acids, with recent advances favoring polyfluoroalkanesulfonic acids over traditional sulfuric acid due to improved yields and fewer side reactions.

Key Features of the Esterification Process:

| Aspect | Details |

|---|---|

| Starting Material | Nitrobenzoic acid (2-, 3-, or 4-nitro isomers) |

| Alcohol Used | Lower alkanols (C1-C3), e.g., methanol for methyl esters |

| Catalyst | Polyfluoroalkanesulfonic acids or their hydrates (e.g., tetrafluoroethanesulfonic acid) |

| Catalyst Loading | 0.1 to 20 mol% relative to nitrobenzoic acid (preferably 2-4 mol%) |

| Solvent | Inert solvents like toluene, cyclohexane, chlorobenzene, or 1,2-dichloroethane |

| Temperature | 60°C to 120°C (commonly 62°C to 95°C) |

| Reaction Time | Controlled addition of alcohol, with distillation of azeotropic mixtures to drive esterification |

| Yield and Purity | Yields up to ~95%, purity >98% by HPLC |

Advantages of Polyfluoroalkanesulfonic Acid Catalysts:

- Avoids side reactions such as sulfonation and oxidation common with sulfuric acid.

- Catalyst can be recovered and recycled via aqueous extraction.

- Provides higher purity and better yields compared to traditional methods.

| Nitrobenzoic Acid Isomer | Alcohol | Catalyst (mol%) | Solvent | Temp (°C) | Yield (%) | Purity (HPLC %) | Melting Point (°C) |

|---|---|---|---|---|---|---|---|

| 4-Nitrobenzoic acid | Ethanol | 2-4 | Toluene | 62-95 | 88.3-94.4 | 98.9-99.2 | 55.8 |

| 3-Nitrobenzoic acid | Ethanol | 2-4 | Toluene | 62-95 | ~94.7 | 98.6 | 39.7 |

This esterification approach can be adapted for methyl esters by substituting ethanol with methanol under similar conditions.

Introduction of the Hydrazinyl Group

The hydrazinyl group (-NH-NH2) at the 4-position is introduced typically via nucleophilic substitution or reduction of a suitable precursor, such as a halogenated or nitro-substituted methyl nitrobenzoate, followed by reaction with hydrazine hydrate or a hydrazine derivative.

- Direct Hydrazinolysis: Treating methyl 4-nitrobenzoate or methyl 4-halogen-3-nitrobenzoate with hydrazine hydrate under reflux conditions to substitute the functional group with hydrazinyl.

- Reduction and Functionalization: Reduction of the nitro group to an amine, followed by diazotization and subsequent reaction to introduce hydrazinyl functionality.

The detailed protocols for hydrazinyl substitution are less commonly documented in open literature but generally rely on controlled reaction conditions to avoid over-reduction or side reactions.

Summary Table of Preparation Steps for this compound

| Step | Reaction Type | Starting Material | Reagents/Catalysts | Conditions | Outcome |

|---|---|---|---|---|---|

| 1 | Nitration | Methyl benzoate | HNO3/H2SO4 (nitrating mixture) | 0-5°C, controlled addition | Methyl 3-nitrobenzoate |

| 2 | Esterification | 3-Nitrobenzoic acid | Methanol, polyfluoroalkanesulfonic acid | 60-95°C, inert solvent | Methyl 3-nitrobenzoate ester |

| 3 | Hydrazinyl substitution | Methyl 4-nitrobenzoate or halide | Hydrazine hydrate | Reflux, solvent (e.g., ethanol) | This compound |

Research Findings and Analytical Data

- The nitration step requires precise temperature control to avoid dinitration or oxidation.

- Polyfluoroalkanesulfonic acid catalysts significantly improve esterification yields and reduce side products compared to sulfuric acid.

- Hydrazinyl substitution is sensitive to reaction conditions; excess hydrazine or prolonged heating can lead to decomposition.

- Purity of final this compound is typically confirmed by HPLC and melting point analysis.

- Yields for esterification steps exceed 90% under optimized conditions, with hydrazinyl substitution yields varying depending on precursor and method.

常见问题

Q. What are the standard synthetic routes for Methyl 4-hydrazinyl-3-nitrobenzoate, and what key reaction conditions should be optimized?

- Methodological Answer : The synthesis typically involves nitration and hydrazine substitution. For example, nitration of methyl 4-methylbenzoate derivatives using a mixture of sulfuric and nitric acid under controlled temperatures (0–5°C) to prevent over-nitration, followed by hydrazine substitution at the para position. Key optimizations include maintaining stoichiometric ratios (e.g., HNO₃:H₂SO₄ ≈ 1:3), reaction time (2–5 hours), and purification via recrystallization from dichloromethane/water . For hydrazine incorporation, inert atmospheres (e.g., N₂) and anhydrous conditions are critical to avoid side reactions .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what are the expected spectral signatures?

- Methodological Answer :

- ¹H/¹³C NMR : The hydrazinyl group (–NH–NH₂) appears as a broad singlet (δ 4.5–5.5 ppm for NH protons). The nitro group (–NO₂) deshields adjacent aromatic protons, shifting signals to δ 8.2–8.8 ppm.

- IR Spectroscopy : Strong absorptions at ~1520 cm⁻¹ (asymmetric NO₂ stretch) and ~1340 cm⁻¹ (symmetric NO₂ stretch). The ester carbonyl (C=O) appears at ~1700 cm⁻¹.

- Mass Spectrometry : Molecular ion peaks [M+H]⁺ confirm molecular weight, with fragmentation patterns showing loss of NO₂ (–46 amu) or COOCH₃ (–59 amu) .

Q. What are the common impurities encountered during synthesis, and how can they be identified and quantified?

- Methodological Answer : Common impurities include unreacted nitro precursors (e.g., methyl 3-nitrobenzoate) and over-nitrated byproducts. Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase (70:30 v/v) can resolve these impurities. Quantification via calibration curves of reference standards (e.g., 3-nitrobenzoate derivatives) is recommended .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction resolve ambiguities in the molecular structure of this compound?

- Methodological Answer :

- Crystallization : Grow single crystals via slow evaporation in diethyl ether or ethanol at 25°C .

- Data Collection : Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 223 K to minimize thermal motion artifacts.

- Refinement : Employ SHELXL for structure solution and refinement. Key parameters include R-factor convergence (<0.05) and anisotropic displacement parameters for non-H atoms. Hydrogen bonding networks are modeled using riding positions (C–H = 0.93–0.96 Å) .

Q. What strategies are recommended for analyzing hydrogen-bonding networks in this compound crystals?

- Methodological Answer : Use graph-set analysis (Etter’s formalism) to classify hydrogen bonds:

- Descriptors : Chains (C), rings (R), and intramolecular (S) interactions.

- Software : Mercury or OLEX2 for visualization. For example, the hydrazinyl group often forms N–H···O hydrogen bonds with nitro or ester oxygens, creating R₂²(8) motifs. Validate bond distances (2.8–3.2 Å) and angles (150–180°) against crystallographic databases .

Q. How should researchers address contradictions between computational predictions and experimental data in structural analysis?

- Methodological Answer :

- Validation : Cross-check DFT-optimized geometries (e.g., B3LYP/6-31G*) with experimental bond lengths/angles from X-ray data. Discrepancies >0.05 Å may indicate crystal packing effects.

- Energy Frameworks : Use CrystalExplorer to compare lattice energies. For example, electrostatic contributions from nitro groups may stabilize experimental conformations not seen in gas-phase calculations .

Q. What methodologies are effective in studying the reactivity of the nitro group under various experimental conditions?

- Methodological Answer :

- Reduction Studies : Catalytic hydrogenation (H₂/Pd-C in ethanol) to assess conversion to amine derivatives. Monitor via TLC (silica gel, ethyl acetate/hexane).

- Electrophilicity : React with nucleophiles (e.g., thiols or amines) in DMF at 60°C. Kinetic studies (UV-Vis at 400 nm) quantify nitro group activation barriers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。